molecular formula C17H20BrN3O4S B2455005 5-Bromo-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2379986-25-9

5-Bromo-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2455005
CAS No.: 2379986-25-9
M. Wt: 442.33
InChI Key: DALQQKNNVAFLDI-UHFFFAOYSA-N
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Description

5-Bromo-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound with the molecular formula C17H20BrN3O4S This compound is notable for its unique structure, which includes a bromopyrimidine core, a methoxyphenyl group, and a sulfonylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting with the preparation of the bromopyrimidine core. One common method involves the nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium diisopropylamide for metallation, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. The bromopyrimidine core can interact with nucleophilic sites in biological molecules, while the sulfonylpiperidine moiety can modulate the compound’s overall reactivity and binding affinity. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine is unique due to its combination of a bromopyrimidine core with a methoxyphenyl and sulfonylpiperidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

5-bromo-2-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O4S/c1-24-15-4-2-3-5-16(15)26(22,23)21-8-6-13(7-9-21)12-25-17-19-10-14(18)11-20-17/h2-5,10-11,13H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALQQKNNVAFLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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